molecular formula C15H11ClN4O2S B5833480 {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No. B5833480
M. Wt: 346.8 g/mol
InChI Key: UUYLMIJNUNRUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, also known as CTAT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CTAT is a thioacetic acid derivative of triazole, which possesses unique chemical and biological properties.

Scientific Research Applications

{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been found to exhibit a broad range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

Mechanism of Action

The mechanism of action of {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in various biological processes. For example, {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial replication. {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Furthermore, {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to have both biochemical and physiological effects. Biochemically, {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been found to inhibit the activity of key enzymes and pathways involved in various biological processes, as discussed above. Physiologically, {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been found to reduce inflammation and inhibit the growth of bacterial and fungal strains. In addition, {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has shown promising anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has several advantages for lab experiments, including its broad range of biological activities, low toxicity, and ease of synthesis. However, there are also some limitations to its use in lab experiments, including its low solubility in water and limited information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid. One area of interest is the development of {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid-based antimicrobial and antifungal agents. Another area of interest is the investigation of {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid as a potential anti-inflammatory and anticancer agent. Furthermore, research on the pharmacokinetics and pharmacodynamics of {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid could provide valuable information for its clinical development. Overall, {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has great potential for various applications in the biomedical field, and further research is warranted to explore its full potential.

Synthesis Methods

{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can be synthesized via a multistep process starting from commercially available chemicals. The synthesis involves the reaction of 4-chlorobenzyl chloride with 4-pyridylboronic acid in the presence of a palladium catalyst to give 4-(4-chlorophenyl)-4-pyridinylmethanol. This intermediate is then reacted with thioacetic acid and triazole in the presence of a base to yield {[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid. The overall yield of the synthesis is approximately 30%.

properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2S/c16-11-1-3-12(4-2-11)20-14(10-5-7-17-8-6-10)18-19-15(20)23-9-13(21)22/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYLMIJNUNRUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=C2SCC(=O)O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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